N'-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine

Vue d'ensemble

Description

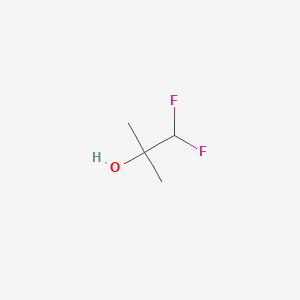

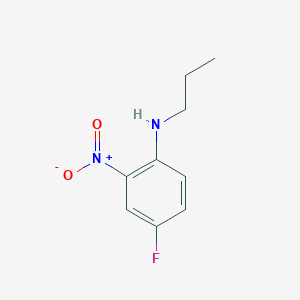

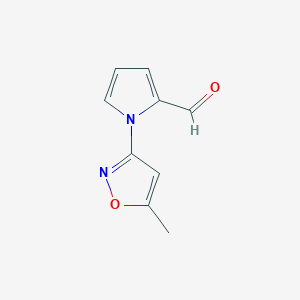

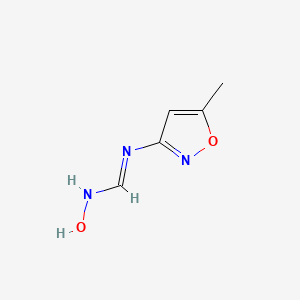

“N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine” is a chemical compound with the CAS Number: 382136-35-8 . Its IUPAC name is N’-hydroxy-N-(5-methyl-3-isoxazolyl)imidoformamide . The compound is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for “N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine” is 1S/C5H7N3O2/c1-4-2-5(8-10-4)6-3-7-9/h2H,3H2,1H3,(H,6,8) . This indicates that the compound has a molecular weight of 141.13 . The presence of isoxazole substituents can impact the supramolecular structure of the compound .Physical And Chemical Properties Analysis

“N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine” is a solid at ambient temperature . It has a boiling point of 185-187 degrees Celsius . The compound’s molecular weight is 141.13 .Applications De Recherche Scientifique

Polymorphism Studies and Crystal Structure Analysis

The supramolecular structures of amide-containing compounds significantly depend on side-chain substituents. Recent research explored the polymorphism of N1, N3-bis(5-methylisoxazol-3-yl)malonamide (1) , revealing three distinct forms: two polymorphic forms and one solvate. An in-depth analysis of crystal interactions and energy content allowed researchers to propose crystallization mechanisms. Interestingly, the presence of dimethyl sulfoxide (DMSO) influenced the formation of one of the forms, highlighting the impact of solvent molecules on crystal structures .

Plant Growth Stimulation and DNA/RNA Synthesis Inhibition

3-Hydroxy-5-methylisoxazole: finds applications in two distinct areas:

- DNA/RNA Synthesis Inhibition : Researchers have explored its potential as an inhibitor of DNA and RNA synthesis .

Anticonvulsant Activities

In medicinal chemistry, derivatives of isoxazole compounds have been investigated for their therapeutic properties. For instance, Malik and Khan synthesized a series of derivatives containing both isoxazole and triazine moieties. These compounds were evaluated for their anticonvulsant activities using the maximal electroshock seizure (MES) test .

Pharmaceutical Applications

Isoxazole derivatives exhibit diverse pharmacological activities, making them valuable in pharmaceutical research:

- Antifungal and Antibacterial Effects : Isoxazole compounds have shown promise in combating fungal and bacterial infections .

Green Synthesis of New Oxazole Derivatives

Researchers have aimed to design novel one-pot green approaches for synthesizing new oxazole derivatives. These compounds may find applications in various fields, including drug discovery and materials science .

Exploring Flexible Adaptation

Comparing N1, N3-bis(5-methylisoxazol-3-yl)malonamide (1) with N1, N2-bis(5-methylisoxazol-3-yl)oxalamide (2), it was observed that the central carbon in molecule 1 allows for flexible adaptation, leading to the formation of three distinct forms. Understanding such flexibility is crucial for designing functional materials .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

N-hydroxy-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-2-5(8-10-4)6-3-7-9/h2-3,9H,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZRKAARPCYPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N=CNO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.